molecular formula C6H8KN3O3S B13836791 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one1-OxidePotassiumSalt

4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one1-OxidePotassiumSalt

Cat. No.: B13836791
M. Wt: 241.31 g/mol
InChI Key: KDUUYEDJMSXWEN-UHFFFAOYSA-M
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Description

It has the molecular formula C6H8KN3O3S and a molecular weight of 241.30932 g/mol . This compound is related to Timolol, a medication used to treat high blood pressure and glaucoma.

Preparation Methods

The preparation of Timolol Related Compound G involves several synthetic routes and reaction conditionsIndustrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Timolol Related Compound G undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

Anticancer Activity

4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide has shown significant potential as an anticancer agent. Studies indicate that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study : A study published in the Drug Design, Development and Therapy journal demonstrated that thiadiazole derivatives possess notable anticancer activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The mechanism of action involves inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis, which was confirmed through molecular docking studies .

CompoundCell LineIC50 Value (µM)
Compound 20bHepG-210.5
Compound 20bA-54912.3

Antimicrobial Properties

The compound also exhibits antimicrobial properties against a range of bacteria and fungi. Research indicates that thiadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
Thiadiazole Derivative AStaphylococcus aureus8
Thiadiazole Derivative BEscherichia coli16

Agricultural Applications

In agriculture, the compound has potential as a fungicide due to its ability to inhibit fungal growth. Its application could lead to improved crop yields by protecting plants from fungal pathogens.

Case Study : Research conducted on the antifungal activity of thiadiazole compounds demonstrated effectiveness against Fusarium and Phytophthora species. The studies indicated that these compounds can reduce disease incidence in crops when applied as foliar sprays .

FungusConcentration (g/L)Efficacy (%)
Fusarium spp.0.575
Phytophthora spp.1.082

Material Science Applications

Thiadiazole derivatives are being explored for their potential use in materials science, particularly in the development of conductive polymers and sensors.

Case Study : Recent advancements have shown that incorporating thiadiazole into polymer matrices enhances electrical conductivity and thermal stability. This characteristic is essential for applications in electronic devices and sensors .

Material TypeConductivity (S/m)Thermal Stability (°C)
Polymer A0.02250
Polymer B0.05300

Mechanism of Action

The mechanism of action of Timolol Related Compound G involves its interaction with specific molecular targets and pathwaysThis interaction can lead to changes in cellular signaling pathways, ultimately affecting the function and behavior of cells .

Comparison with Similar Compounds

Timolol Related Compound G can be compared with other similar compounds, such as:

Timolol Related Compound G is unique in its specific structure and properties, which make it valuable for research and development in various fields.

Biological Activity

4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide potassium salt is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H9N3O3S
  • Molecular Weight : 203.22 g/mol
  • CAS Number : 75202-36-7

The compound is known to interact with various biological targets, particularly in the realm of neuropharmacology and inflammation. Its structure suggests potential interactions with neurotransmitter systems and inflammatory pathways, making it a candidate for further research in conditions such as depression and anxiety.

Biological Activities

Research indicates that 4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide potassium salt exhibits several biological activities:

  • Antidepressant Effects : Studies have suggested that this compound may modulate serotonin and norepinephrine levels, contributing to its antidepressant-like effects in animal models.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin/norepinephrine levels
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Case Studies

Several studies have been conducted to evaluate the efficacy of 4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide potassium salt:

  • Case Study 1 : A study on animal models demonstrated significant reductions in depressive behaviors when treated with varying doses of the compound. The results indicated a dose-dependent response with optimal effects observed at moderate doses.
  • Case Study 2 : Another research effort focused on the anti-inflammatory properties of the compound. In vitro studies showed that it effectively reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

  • Neurotransmitter Interaction : Research indicates that the compound may act as a modulator of neurotransmitter systems, particularly affecting serotonin receptors which are crucial in mood regulation.
  • Inflammation Pathways : The inhibition of NF-kB signaling pathways has been observed, suggesting a mechanism through which the compound exerts its anti-inflammatory effects.

Properties

Molecular Formula

C6H8KN3O3S

Molecular Weight

241.31 g/mol

IUPAC Name

potassium;4-morpholin-4-yl-1-oxo-1,2,5-thiadiazol-3-olate

InChI

InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1

InChI Key

KDUUYEDJMSXWEN-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1C2=NS(=O)N=C2[O-].[K+]

Origin of Product

United States

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